molecular formula C9H13NO2 B186541 ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-52-2

ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B186541
CAS No.: 2199-52-2
M. Wt: 167.2 g/mol
InChI Key: NOCOMGOGAJYTPH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: is a heterocyclic organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with 2,5-dimethylpyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester .

Scientific Research Applications

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

    2,5-Dimethyl-1H-pyrrole: A simpler derivative lacking the ester group.

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: A similar compound with a single methyl group on the pyrrole ring.

    1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: A more complex derivative with additional ester groups.

Uniqueness: Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCOMGOGAJYTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176415
Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2199-52-2
Record name Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 2199-52-2
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Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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